molecular formula C20H23N3O2 B5030587 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

カタログ番号 B5030587
分子量: 337.4 g/mol
InChIキー: LAPDLARAEKBKTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPBD is a small molecule that belongs to the class of benzamides and has a molecular weight of 383.46 g/mol.

作用機序

The mechanism of action of 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its selective binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a partial agonist of the dopamine D3 receptor, leading to changes in the release of dopamine in the brain. This results in the modulation of various neurotransmitter systems, including the mesolimbic dopamine system, which is involved in reward processing and addiction.
Biochemical and Physiological Effects
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including changes in dopamine release, modulation of neurotransmitter systems, and alterations in behavioral responses. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been found to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing. This leads to changes in behavioral responses, including increased locomotor activity and motivation.

実験室実験の利点と制限

4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high selectivity towards the dopamine D3 receptor, its potent binding affinity, and its ability to modulate neurotransmitter systems. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, including the development of novel therapeutics for the treatment of neurological disorders, the investigation of its potential toxicity and safety in humans, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its binding to the dopamine D3 receptor and its modulation of neurotransmitter systems. Overall, 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has significant potential for the development of novel therapeutics for the treatment of various neurological disorders, and further research is needed to fully understand its potential applications.

合成法

The synthesis of 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 4-methylbenzoyl chloride with 3-(4-methylpiperazin-1-yl)benzoic acid in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in its pure form. The yield of the synthesis method is approximately 70%.

科学的研究の応用

4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective binding affinity towards the dopamine D3 receptor, which is implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to modulate the activity of dopamine D3 receptors, leading to changes in the release of dopamine in the brain. This makes 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide a promising candidate for the development of novel therapeutics for the treatment of these disorders.

特性

IUPAC Name

4-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-6-8-16(9-7-15)19(24)21-18-5-3-4-17(14-18)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDLARAEKBKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。